molecular formula C7H4F2I2 B14035970 1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene

1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene

Cat. No.: B14035970
M. Wt: 379.91 g/mol
InChI Key: MXDCWTGKZVOYSH-UHFFFAOYSA-N
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Description

1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene (C₇H₄F₂I₂) is a halogenated aromatic compound featuring two iodine atoms at the 1- and 3-positions, a fluorine atom at the 5-position, and a fluoromethyl group (-CH₂F) at the 2-position. The presence of multiple halogens and a fluorinated alkyl substituent imparts unique physicochemical properties, including high molecular weight (371.92 g/mol) and enhanced polarity.

Properties

Molecular Formula

C7H4F2I2

Molecular Weight

379.91 g/mol

IUPAC Name

5-fluoro-2-(fluoromethyl)-1,3-diiodobenzene

InChI

InChI=1S/C7H4F2I2/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2

InChI Key

MXDCWTGKZVOYSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)CF)I)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene

Stepwise Synthetic Route

A representative synthetic route can be broken down into the following key steps:

Step Reaction Type Description Typical Reagents/Conditions
1 Starting Material Preparation Use of a fluorinated benzene derivative as the substrate, often 5-fluoro-1,3-diiodobenzene. Commercially available or prepared by iodination
2 Iodination Introduction of iodine atoms at 1 and 3 positions if not already present. Iodine (I2), iodinating agents, catalysts
3 Fluoromethylation Introduction of the fluoromethyl (-CH2F) group at the 2-position. Halomethylation reagents, nucleophilic substitution, or metalated fluoromethyl reagents
4 Purification Isolation of the target compound via recrystallization or chromatography. Silica gel chromatography, recrystallization

Detailed Synthetic Approaches

Iodination of Fluorinated Benzene Derivatives
  • Electrophilic aromatic substitution (EAS) is used to introduce iodine atoms selectively at positions 1 and 3 relative to the fluorine substituent.
  • Typical iodinating agents include iodine (I2) with oxidants such as nitric acid or iodic acid, or N-iodosuccinimide (NIS).
  • Control of reaction temperature and solvent polarity is critical to avoid over-iodination or side reactions.
Introduction of the Fluoromethyl Group
  • The fluoromethyl group (-CH2F) can be introduced via nucleophilic substitution using fluoromethyl halides or via metalated fluoromethyl reagents.
  • For example, fluoromethyl iodide (ICH2F) can be converted to a lithium carbenoid intermediate (LiCH2F) which then reacts with the aromatic ring or a suitable electrophilic site.
  • Alternatively, halomethylation of an aromatic precursor bearing a suitable leaving group can be performed using reagents like fluoromethyl bromide or fluoromethyl chloride under basic conditions.
Multi-step Synthesis Example

A literature precedent for related compounds (e.g., 5-fluoro-2-iodo-1,3-dimethylbenzene) involves a five-step sequence:

  • Treatment with phosphorus pentachloride (PCl5) followed by aqueous ammonia to introduce amino or halogen substituents.
  • Bromination under basic conditions.
  • Diazotization and substitution with hexafluorophosphoric acid.
  • Catalytic hydrogenation (H2/Pd-C).
  • Sulfuric acid/nitrous acid treatment followed by potassium iodide (KI) to introduce iodine atoms.

While this exact sequence is for a methyl-substituted analogue, similar strategies can be adapted for fluoromethylation and diiodination of fluorobenzenes.

Continuous Flow and Industrial Methods

  • Industrial scale synthesis may employ continuous flow reactors to improve control over reaction parameters and increase yield.
  • Flow chemistry allows precise temperature control and rapid mixing, which is beneficial for sensitive halogenation and fluoromethylation steps.
  • Purification at scale typically involves recrystallization or chromatographic methods adapted for large batches.

Analytical Data and Characterization

Property Value
Molecular Formula C7H3F2I2 (approximate for this compound)
Molecular Weight ~370-400 g/mol (estimated)
Physical State Solid
Melting Point Data not widely reported
Typical Purity >95% after purification

Characterization is typically performed using:

Research Findings and Notes

  • The synthesis of halogenated fluoromethylbenzenes is challenging due to the competing reactivity of halogens and fluorine atoms.
  • Regioselectivity is influenced by the directing effects of substituents; fluorine is ortho/para-directing via inductive effects but deactivating overall.
  • Fluoromethylation often requires low temperatures and inert atmosphere to avoid decomposition of reactive intermediates.
  • Literature examples show that lithium carbenoid intermediates derived from fluoromethyl iodide can be used for nucleophilic addition to aromatic esters or acyl chlorides, though yields may be modest and mixtures can form.
  • Attempts to introduce multiple halogens on fluorinated aromatics require careful optimization to prevent side reactions such as over-halogenation or rearrangements.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Electrophilic Iodination Iodination using I2 or NIS on fluorobenzene Established, selective Requires careful control to avoid over-iodination
Fluoromethylation via Carbenoid Use of lithium carbenoid intermediates from ICH2F Direct introduction of -CH2F Sensitive intermediates, complex mixtures possible
Multi-step Halogenation & Substitution Sequential halogenation and nucleophilic substitution Allows stepwise control Multi-step, time-consuming
Continuous Flow Synthesis Flow reactors for halogenation and fluoromethylation Improved control and scalability Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atoms can be reduced to form the corresponding dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, or thiol-substituted derivatives.

    Oxidation Reactions: Products include quinones or other oxidized forms.

    Reduction Reactions: Products include dihydro derivatives with reduced iodine content.

Scientific Research Applications

1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The fluorine and iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the molecular features and properties of 1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Physical Properties Reference
This compound C₇H₄F₂I₂ 371.92 I (1,3), F (5), -CH₂F (2) High polarity, likely elevated bp/mp
1,3-Difluoro-2-(fluoromethyl)benzene C₇H₅F₃ 146.11 F (1,3), -CH₂F (2) Lower molecular weight, bp ~65°C
1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene C₉H₁₀FIO₂ 296.08 -OCH₃ (1,2), I (4), -CH₂F (5) Methoxy groups enhance solubility
1,3-Dimethyl-5-fluoro-2-(fluoromethyl)benzene C₉H₁₀F₂ 156.18 -CH₃ (1,3), F (5), -CH₂F (2) Steric hindrance from methyl groups
5-Fluoro-2-iodotoluene C₇H₆FI 220.03 -CH₃ (2), F (5), I (1) Lower halogen density, bp ~82°C

Key Observations :

  • Halogen Effects: The diiodo substitution in the target compound increases molecular weight and polarizability compared to mono-iodinated analogs like 5-Fluoro-2-iodotoluene . Iodine’s larger atomic radius also enhances van der Waals interactions, likely raising boiling points.
  • Fluoromethyl vs.
  • Methoxy Substitution: Methoxy groups in 1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene improve solubility in polar solvents, a property less pronounced in the target compound due to its lack of oxygenated substituents .
Reactivity Trends
  • Nucleophilic Substitution: Iodine’s superior leaving-group ability (compared to fluorine) makes the target compound more reactive in substitution reactions.
  • Electrophilic Aromatic Substitution : The electron-withdrawing fluorine and iodine substituents deactivate the benzene ring, directing incoming electrophiles to the less substituted positions (e.g., para to fluoromethyl).

Biological Activity

1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in various fields of research due to its potential biological activities. The presence of multiple halogen atoms in its structure often contributes to enhanced interactions with biological targets, making it a subject of investigation in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C7H4F3I2. Its structure includes two iodine atoms and one fluorine atom on the benzene ring, along with a fluoromethyl group. This arrangement can significantly influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves regioselective reactions, such as the Sonogashira coupling method. Recent studies have demonstrated efficient synthetic pathways that yield high purity and good yields of this compound, allowing for further biological evaluation .

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit notable antimicrobial properties. A study reported that related diiodinated phenylacetylene derivatives possess significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes such as α-glucosidase. Compounds similar to this compound have been shown to inhibit α-glucosidase activity effectively, which is crucial for managing blood glucose levels in diabetic patients. The inhibitory concentration (IC50) values for these compounds suggest a strong potential for therapeutic applications .

Case Study 1: Antibacterial Efficacy

A recent investigation focused on the antibacterial efficacy of diiodinated phenylacetylene derivatives demonstrated that modifications in the halogenation pattern significantly influenced their antimicrobial potency. For instance, derivatives with higher iodine content exhibited lower minimum inhibitory concentrations (MICs), indicating stronger antibacterial effects .

Case Study 2: Enzyme Inhibition Profile

In a comparative study assessing various halogenated compounds, it was found that those with fluorine substitutions alongside iodine showed enhanced inhibitory effects on α-glucosidase compared to their non-halogenated counterparts. This suggests that the presence of both halogens may synergistically enhance biological activity, positioning compounds like this compound as promising candidates for further development .

Data Summary

Biological Activity IC50/MIC Values Reference
Antibacterial (MRSA)62.5 μg/mL
α-Glucosidase Inhibition35.83 μM
General AntimicrobialVaries by derivative

Q & A

Q. Key Considerations :

  • Steric hindrance from iodine may slow reaction kinetics.
  • Fluorine’s electron-withdrawing effects can direct iodination to specific positions.

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic Research Question
Multi-modal spectroscopic and analytical techniques are critical:

  • ¹⁹F NMR : Fluorine atoms produce distinct shifts (e.g., -110 to -150 ppm for aromatic-F), with splitting patterns indicating substitution patterns .
  • ¹H NMR : Fluoromethyl groups (-CH₂F) exhibit characteristic coupling (²J~48 Hz) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-I]⁺ fragments).
  • Elemental Analysis : Validate iodine and fluorine content (±0.3% tolerance).

Q. Reference Data :

TechniqueExpected OutcomeSource
¹⁹F NMR2 distinct F signals (aromatic + fluoromethyl)NIST Data
HRMSm/z ≈ 428 (C₇H₅F₂I₂)PubChem

What strategies mitigate competing side reactions during diiodination of fluorinated aromatic precursors?

Advanced Research Question
Competing side reactions (e.g., over-iodination or C-F bond cleavage) can be minimized by:

  • Temperature Control : Maintain reactions at 0–25°C to reduce iodine’s oxidative side reactions.
  • Catalyst Selection : Use milder Lewis acids (e.g., FeCl₃ instead of AlCl₃) to avoid defluorination .
  • Protecting Groups : Temporarily block reactive sites (e.g., fluoromethyl groups) with silyl ethers during iodination .

Case Study :
In benziodaoxolone synthesis (), iodine incorporation was optimized using low-temperature, stepwise iodination. Similar protocols may apply.

How does the presence of fluorine substituents influence the reactivity of diiodo aromatic compounds in cross-coupling reactions?

Advanced Research Question
Fluorine’s electronegativity alters electronic and steric properties:

  • Electronic Effects : Fluorine withdraws electron density, activating the aromatic ring toward oxidative addition in Suzuki-Miyaura couplings (e.g., Pd-mediated aryl iodide couplings) .
  • Steric Effects : Fluoromethyl groups (-CH₂F) may hinder access to catalytic sites, requiring bulky ligands (e.g., SPhos or XPhos) for efficient coupling .

Q. Experimental Design :

  • Compare coupling yields of fluorinated vs. non-fluorinated diiodo analogs.
  • Screen ligands and solvents (e.g., DMF vs. THF) to optimize reaction efficiency.

How should researchers address discrepancies in reported physical properties (e.g., melting points) of fluorinated diiodo benzene derivatives?

Data Contradiction Analysis
Discrepancies may arise from impurities or polymorphic forms:

  • Multi-Method Validation :
    • Differential Scanning Calorimetry (DSC) : Accurately determine melting points and phase transitions.
    • X-ray Crystallography : Resolve structural polymorphs (e.g., orthorhombic vs. monoclinic packing) .
  • Purity Checks : Replicate syntheses using stringent purification (e.g., preparative HPLC, as in and ).

Example :
A bromo-difluorobenzene derivative () showed bp 65°C (35 mm Hg), while a similar compound () had bp 150–151°C. Such variations underscore the need for standardized reporting conditions.

What computational methods are suitable for predicting the reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Model iodine’s σ-hole interactions in halogen bonding (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. toluene solvation).
  • InChI Key Validation : Cross-reference computed properties (e.g., PubChem’s InChI keys in and ) with experimental data.

Application :
Predict regioselectivity in nucleophilic aromatic substitution (e.g., methoxylation at iodine-free positions).

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